
S32826 disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S32826 disodium involves the reaction of [4-(Tetradecanoylamino)benzyl]phosphonic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The compound is then purified through crystallization or other suitable techniques to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
S32826 disodium primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and sodium hydroxide. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Hydrolysis Reactions: These reactions are conducted using strong acids or bases, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acid derivatives and their corresponding salts .
Aplicaciones Científicas De Investigación
S32826 disodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphonic acid derivatives.
Biology: Employed in studies involving enzyme inhibition, particularly autotaxin inhibition.
Medicine: Investigated for its potential therapeutic applications in oncology, diabetes, and obesity due to its role in inhibiting autotaxin and reducing lyso-phosphatidic acid levels
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mecanismo De Acción
S32826 disodium exerts its effects by inhibiting autotaxin, an enzyme that catalyzes the conversion of lyso-phosphatidylcholine to lyso-phosphatidic acid. This inhibition reduces the levels of lyso-phosphatidic acid, a molecule involved in various cellular processes, including cell motility and growth. The compound binds to the active site of autotaxin, preventing its enzymatic activity and subsequent production of lyso-phosphatidic acid .
Comparación Con Compuestos Similares
Similar Compounds
- Tiludronate disodium salt hydrate
- PHPS1 sodium salt hydrate
- NBQX disodium salt hydrate
- Fosphenytoin disodium salt hydrate
Uniqueness
S32826 disodium stands out due to its high potency as an autotaxin inhibitor, with an IC50 value in the nanomolar range. This makes it one of the most effective inhibitors of autotaxin reported to date. Its unique structure, featuring a tetradecanoylamino group, contributes to its strong binding affinity and specificity for autotaxin .
Propiedades
Fórmula molecular |
C21H36NNa2O4P |
|---|---|
Peso molecular |
443.5 g/mol |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);; |
Clave InChI |
LPESGHKFBOKCSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


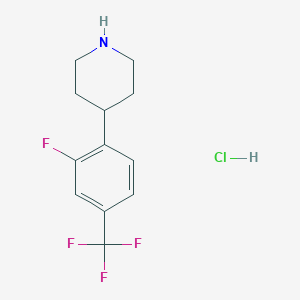
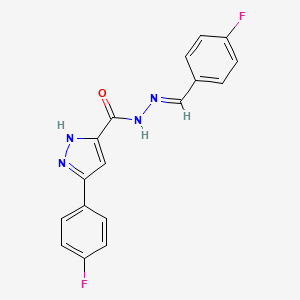
![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)
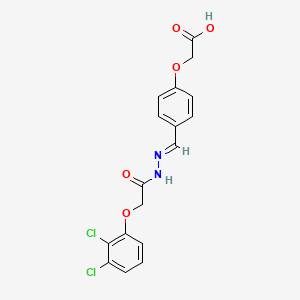

![8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12041243.png)
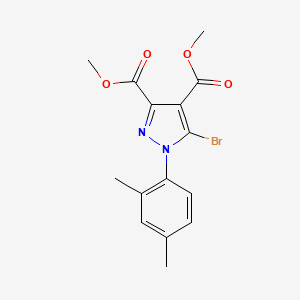
![7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one](/img/structure/B12041263.png)
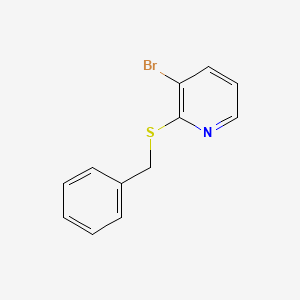
![4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041284.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12041285.png)

